3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone
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Description
3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.20524173 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Research has shown interest in synthesizing and studying compounds with similar structural features, indicating potential methodologies for synthesizing and manipulating the compound . For example, the work on the electrochemical behavior of unsymmetrical dihydropyridines in a protic medium by David et al. (1995) and the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants by Wijtmans et al. (2004) suggest approaches to synthesize and explore the reactivity of complex pyridinone derivatives (David et al., 1995); (Wijtmans et al., 2004).
Structural and Physical Studies
Structural and physical studies of related compounds, such as the coordination compounds by Zhang et al. (1991) and the stereospecific synthesis of pyrrolidines by Yamamoto et al. (1993), provide a framework for understanding the chemical behavior and structural characteristics of similar pyrrolidinyl and pyridinone derivatives. These studies could inform the development of methodologies for synthesizing and characterizing the compound of interest (Zhang et al., 1991); (Yamamoto et al., 1993).
Properties
IUPAC Name |
3-[(3S,4R)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14-6-11-17(20(25)23(14)4)21(26)24-12-18(19(13-24)22(2)3)15-7-9-16(27-5)10-8-15/h6-11,18-19H,12-13H2,1-5H3/t18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVVHOYRHUNAMR-RBUKOAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2CC(C(C2)N(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2C[C@H]([C@@H](C2)N(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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